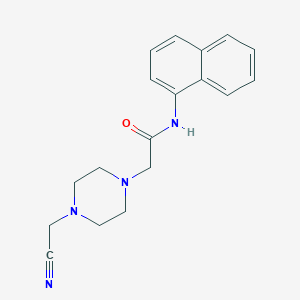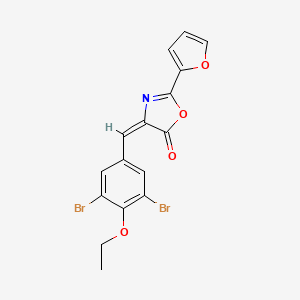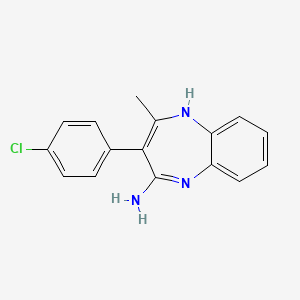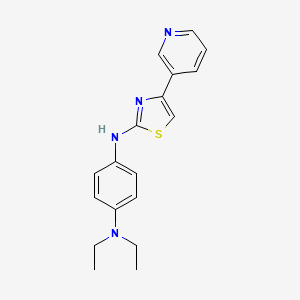
2-(4-Cyanomethyl-piperazin-1-yl)-N-naphthalen-1-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドは、合成有機化合物であり、さまざまな科学研究分野で関心を集めています。この化合物は、シアノメチル基で置換されたピペラジン環と、ナフタレン環に結合したアセトアミド部分を含む、その独特の構造が特徴です。
2. 製法
合成経路と反応条件
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドの合成は、通常、4-シアノメチルピペラジンとナフタレン-1-イル酢酸またはその誘導体の反応によって行われます。 この反応は、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われ、アミド結合の形成を促進します .
工業生産方法
この化合物の工業生産方法には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器や自動化システムの使用は、生産プロセス効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます .
3. 化学反応解析
反応の種類
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: 第一級または第二級アミンの生成。
置換: 置換ピペラジン誘導体の生成.
4. 科学研究における用途
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生物学的受容体に対するリガンドとしての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とする薬物の開発における治療効果の可能性について探求されています。
産業: 特殊化学品や材料の生産に使用されます.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents.
Acetamide Linkage Formation: The acetamide linkage is formed by reacting the piperazine derivative with naphthalene-1-yl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the naphthalene moiety.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the cyanomethyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and cyanomethylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
科学的研究の応用
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、受容体や酵素に結合して、その活性を調節することができます。 たとえば、特定の酵素の活性部位に結合することにより、その酵素の阻害剤として作用し、基質の結合とそれに続く触媒活性を妨げる可能性があります .
6. 類似化合物の比較
類似化合物
- 2-(4-シアノメチルピペラジン-1-イル)-N-(4-メトキシフェニル)アセトアミド
- 2-(4-シアノメチルピペラジン-1-イル)-N-(4-トリフルオロメトキシフェニル)アセトアミド
独自性
2-(4-シアノメチルピペラジン-1-イル)-N-ナフタレン-1-イルアセトアミドは、ナフタレン環によりユニークです。ナフタレン環は、他の類似化合物と比較して、独特の物理化学的特性と生物活性を付与します。 ナフタレン環の存在は、化合物の生物学的標的中の疎水性ポケットとの相互作用能力を高め、より優れた効力と選択性につながる可能性があります.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Investigated for its potential as an alpha1-adrenergic receptor ligand.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Studied as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
2-[4-(cyanomethyl)piperazin-1-yl]-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of a piperazine ring, cyanomethyl group, and naphthalene moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H20N4O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-[4-(cyanomethyl)piperazin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H20N4O/c19-8-9-21-10-12-22(13-11-21)14-18(23)20-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,9-14H2,(H,20,23) |
InChIキー |
NGCQFNVBVATPTA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC#N)CC(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11083882.png)
![(5E)-1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11083889.png)

![5'-Benzyl-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11083895.png)
![N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide](/img/structure/B11083914.png)
![2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B11083920.png)

![(2E)-2-cyano-N-(3-methoxypropyl)-3-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B11083933.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11083960.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11083963.png)

![4-chloro-N-[5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11083969.png)
![Carbamic acid, [1-(4-fluorophenyl)-2,5-dioxo-4-trifluoromethylimidazolidin-4-yl]-, ethyl ester](/img/structure/B11083971.png)
